6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a synthetic compound classified within the family of pyrazolo-pyrimidines. Its chemical formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 315.76 g/mol. This compound has garnered attention due to its potential pharmacological applications, particularly in anti-inflammatory contexts and other therapeutic areas involving pyrimidine derivatives .
The compound is primarily sourced from chemical suppliers specializing in laboratory-grade materials. It is classified as a heterocyclic compound, specifically a pyrazolo-pyrimidine derivative, which indicates that it contains both pyrazole and pyrimidine rings in its structure. Its CAS number is 1119452-25-3, and it is listed under the MDL number MFCD12027177. The presence of a chlorine atom in the chlorobenzyl group suggests potential interactions that can influence its biological activity .
The synthesis of 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through various methods commonly used for constructing pyrazolo-pyrimidine frameworks. One notable approach involves multi-component reactions that integrate aldehydes, malononitrile, and other reagents under catalytic conditions.
Recent literature highlights the use of zinc oxide or iron-based catalysts to facilitate these reactions efficiently. The process typically involves:
These methods emphasize green chemistry principles by minimizing waste and using less hazardous materials .
The molecular structure of 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a fused bicyclic system comprising a pyrazole and a pyrimidine ring. The chlorobenzyl substituent significantly influences the compound's electronic properties and reactivity.
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can participate in various chemical reactions typical for heterocyclic compounds:
Research indicates that derivatives of this compound exhibit notable anti-inflammatory activities by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway .
The mechanism of action for 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid primarily involves its interaction with specific enzymes involved in inflammation:
Data from bioassays demonstrate significant inhibition rates comparable to established anti-inflammatory drugs like celecoxib .
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid finds applications primarily in:
Research continues to explore its full therapeutic potential across various biological systems .
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and synthetic adaptability. As a bicyclic N-heterocycle, it combines the hydrogen-bonding capabilities of pyrazole and pyrimidine rings, enabling diverse interactions with biological targets. This scaffold's rigidity and planarity facilitate optimal binding within enzyme active sites, while its peripheral positions allow extensive functionalization to fine-tune pharmacokinetic properties [3] [10]. Historically, PP derivatives have yielded clinical agents across therapeutic areas, including the sedative zaleplon, the anticancer agent dorsomorphin, and the kinase inhibitor zanubrutinib [3]. The structural plasticity of this scaffold enables rational drug design strategies targeting enzymes, receptors, and signaling pathways implicated in oncology, neurology, and infectious diseases.
Pyrimidine-based heterocycles constitute a foundational pharmacophore in medicinal chemistry due to their:
Recent studies demonstrate PP derivatives' significant potential as carbonic anhydrase inhibitors (CAIs). Specifically, compounds like 7a (KI = 23-26 nM against hCA II/IX) exhibit dual inhibitory activity against physiologically relevant isoforms hCA II (cytosolic) and hCA IX (tumor-associated) [2] [6]. This inhibition disrupts pH regulation in hypoxic tumor microenvironments, highlighting the scaffold's therapeutic relevance in oncology. The isozyme selectivity achievable through strategic substitution (e.g., sulfonamide-tethered PPs) underscores pyrimidine derivatives' capacity for targeted therapeutic design [6]. Table 1 highlights key pyrazolopyrimidine-based therapeutics:
Table 1: Clinically Relevant Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Therapeutic Area | Molecular Target | Key Structural Features |
---|---|---|---|
Zanubrutinib | Oncology (BTK inhibitor) | Bruton's tyrosine kinase | 7-Substituted PP core |
Dorsomorphin | Oncology, Metabolic | AMPK, BMP pathway | 5,7-Diaryl substitution |
Anagliptin | Metabolic (Antidiabetic) | Dipeptidyl peptidase-4 (DPP-4) | 2-Cyanobenzyl at C6 |
Indiplon | Neurology (Sedative) | GABA-A receptor | 3-Pyridine carboxamide at C2 |
The 6-(2-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine framework exhibits distinct physicochemical and steric properties that influence target engagement:
Table 2: Impact of Substituents on Molecular Properties
Position | Substituent | Electronic Effect | Steric Effect | Biological Implication |
---|---|---|---|---|
C5 & C7 | Methyl groups | +I (electron-donating) | Moderate bulk | Metabolic stabilization, lipophilicity↑ |
C6 | 2-Chlorobenzyl | -I (Cl) & π-system | Significant bulk | Target affinity via hydrophobic pockets |
C3 | Carboxylic acid | Strong -M | Planar configuration | Solubility & H-bond network formation |
The C3-carboxylic acid group in 6-(2-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid fundamentally alters its drug-likeness through:
In CA inhibitors, the carboxylic acid mimics the sulfonamide binding mode by coordinating the catalytic zinc ion while forming hydrogen bonds with Thr199 and Glu106 residues [6]. This bioisosteric replacement strategy circumvents sulfonamide-associated toxicity while maintaining nanomolar affinity. The conformational rigidity imposed by the fused PP system positions the carboxylic acid for optimal target engagement, as confirmed by X-ray co-crystallography studies of analogous PP-based CA inhibitors [2] [6]. Table 3 outlines carboxylic acid roles in drug design:
Table 3: Functional Roles of Carboxylic Acid in Medicinal Chemistry
Role | Mechanism | Example Application |
---|---|---|
Pharmacophore Anchor | Direct target binding via ionic/H-bonds | Carbonic anhydrase inhibition [6] |
Solubility Modifier | Enhanced ionization in aqueous environments | Salt formation (e.g., Na+, Ca2+ salts) |
Metabolic Detoxification | Reduced CYP-mediated oxidation | Shielding of adjacent positions [1] |
Prodrug Conjugation Site | Ester/amide formation for targeted delivery | Tumor-activated CA inhibitors [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: